molecular formula C16H14Cl3F2N3O2 B606241 5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one CAS No. 1173435-64-7

5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one

Cat. No. B606241
M. Wt: 424.6538
InChI Key: NFRNVFLIULAQST-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-665053 is a corticotropin-releasing factor-1 (CRF1) receptor antagonist. BMS-665053)11 had high affinity for the CRF1 receptor (IC50 = 1.0 nM) and was a potent inhibitor of CRF-stimulated cyclic adenosine monophosphate (cAMP) production in human Y-79 retinoblastoma cells (IC50 = 4.9 nM), indicating that it behaved as an antagonist. In addition, BMS-665053 was efficacious in the Defensive Withdrawal model of anxiety in rats and had low in vivo clearance (Cl = 17 mL/min/kg, t½ = 7.8 h) in rats.

Scientific Research Applications

Synthesis and Chemical Development

  • 5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one, known as BMS-665053, has been synthesized efficiently for preclinical toxicology studies. This process includes direct bis-ortho-chlorination and a palladium-catalyzed coupling, highlighting its significance in chemical development (Li et al., 2012).

Metabolism and Bioactivity

  • BMS-665053 has been studied for its potential as a corticotropin-releasing factor receptor-1 (CRF-R1) antagonist, showing efficacy in animal models for anxiety. Its metabolism involves cytochrome P450-mediated oxidation, leading to various metabolites (Zhuo et al., 2010).

Antimicrobial Research

  • Related compounds, such as 5-chloro-N-phenylpyrazine-2-carboxamides, have shown significant in vitro activity against Mycobacterium tuberculosis and other strains, indicating their potential in antimicrobial research (Zítko et al., 2013).

Chemical Methodology

  • Methodologies involving 5-chloro-3-(dimethylamino)pyrazin-2(1H)-ones have been developed, demonstrating the compound's utility in advancing chemical synthesis techniques (Sharma et al., 2008).

Stereochemistry and Reactivity

  • Studies on the cycloaddition of 5-chloro-2(1H)-pyrazinones have provided insights into the stereo- and regiochemistry of these reactions, useful for designing specific molecular architectures (Rombouts et al., 2001).

Herbicidal Applications

  • Pyrazinone derivatives, including those structurally related to 5-chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one, have been evaluated for their herbicidal activity, indicating their potential use in agriculture (Hilton et al., 1969).

properties

CAS RN

1173435-64-7

Product Name

5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one

Molecular Formula

C16H14Cl3F2N3O2

Molecular Weight

424.6538

IUPAC Name

(S)-5-chloro-1-(1-cyclopropylethyl)-3-((2,6-dichloro-4-(difluoromethoxy)phenyl)amino)pyrazin-2(1H)-one

InChI

InChI=1S/C16H14Cl3F2N3O2/c1-7(8-2-3-8)24-6-12(19)22-14(15(24)25)23-13-10(17)4-9(5-11(13)18)26-16(20)21/h4-8,16H,2-3H2,1H3,(H,22,23)/t7-/m0/s1

InChI Key

NFRNVFLIULAQST-ZETCQYMHSA-N

SMILES

ClC1=CC(OC(F)F)=CC(Cl)=C1NC2=NC(Cl)=CN([C@@H](C)C3CC3)C2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-665053;  BMS 665053;  BMS665053.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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